4-Nitrobenzyl chloroformate

Catalog No.
S1491935
CAS No.
4457-32-3
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzyl chloroformate

CAS Number

4457-32-3

Product Name

4-Nitrobenzyl chloroformate

IUPAC Name

(4-nitrophenyl)methyl carbonochloridate

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

InChI Key

MHSGOABISYIYKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]

Synonyms

Chloroformic Acid p-Nitrobenzyl Ester; 4-Nitrobenzyl Chloroformate; 4-Nitrobenzyloxycarbonyl Chloride; p-Nitrobenzyl Chloroformate; p-Nitrobenzyloxycarbonyl Chloride; p-Nitrocarbobenzoxy Chloride

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]

4-Nitrobenzyl chloroformate is an organic compound with the chemical formula C8_8H6_6ClNO4_4. It is characterized by a nitro group attached to a benzyl group, which is further linked to a chloroformate functional group. This compound appears as a pale yellow to light brown liquid and is primarily used in organic synthesis. It is recognized for its role in the formation of carbonates and carbamates, making it an important reagent in various

NBC is a potentially harmful compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: Data on the specific toxicity of NBC is limited. However, due to the presence of a nitro group and an activated ester functionality, it is likely an irritant and may cause harm upon ingestion, inhalation, or skin contact [].
  • Flammability: Limited data available, but organic chlorides can be flammable. Handle with care around open flames [].
  • Reactivity: Reacts readily with water and amines. Store in a cool, dry place under inert atmosphere [].

Peptide synthesis:

  • 4-NBC is a reagent used for the introduction of a protecting group, specifically the 4-nitrobenzyl (PNB) group, onto the amino group of amino acids and peptides.
  • The PNB group is a temporary protecting group that can be removed under specific conditions, allowing for the controlled formation of peptide bonds during peptide synthesis.

Advantages of using 4-NBC in peptide synthesis:

  • Stability: The PNB group offers good stability under various reaction conditions commonly used in peptide synthesis, making it a versatile protecting group.
  • Orthogonality: The PNB group can be selectively removed under conditions that leave other commonly used protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), intact. This allows for the stepwise assembly of peptides with complex structures.

Other applications:

  • Beyond peptide synthesis, 4-NBC has also been used in other areas of scientific research, such as the synthesis of other types of organic compounds and the modification of biomolecules. However, its application in peptide synthesis remains its most prominent use.

  • Formation of Carbonates: It can react with alcohols to form corresponding carbonates. This reaction is particularly useful in synthesizing more complex organic molecules.
  • Synthesis of Carbamates: The compound can also be employed to create carbamates by reacting with amines. This reaction is valuable in medicinal chemistry for developing pharmaceutical compounds.
  • Decomposition: In the presence of water, 4-nitrobenzyl chloroformate hydrolyzes to release carbon dioxide and produce 4-nitrobenzoic acid and hydrochloric acid, showcasing its reactivity under aqueous conditions .

The synthesis of 4-nitrobenzyl chloroformate can be achieved through several methods:

  • Reaction with Chloroformic Acid: One common method involves the reaction of 4-nitrobenzyl alcohol with chloroformic acid in the presence of a base, such as triethylamine. This process typically yields 4-nitrobenzyl chloroformate efficiently.
  • Alternative Methods: Another approach includes the use of trichloromethyl chloroformate as a reagent, which can react with 4-nitrobenzyl alcohol under controlled conditions to produce the desired compound .

These methods highlight the versatility and accessibility of 4-nitrobenzyl chloroformate for synthetic applications.

4-Nitrobenzyl chloroformate has several noteworthy applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Protecting Group: In organic chemistry, it is utilized as a protecting group for hydroxyl and amine functionalities during multi-step syntheses.
  • Research Tool: The compound is also used in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-nitrobenzyl chloroformate primarily focus on its reactivity with nucleophiles such as alcohols and amines. The compound's ability to form stable carbonates and carbamates makes it an important reagent in exploring new synthetic routes. Additionally, its interactions with biological molecules may provide insights into its potential therapeutic uses, although comprehensive studies are still needed to clarify these interactions fully .

Several compounds share structural similarities with 4-nitrobenzyl chloroformate, each exhibiting unique properties and applications:

Compound NameChemical FormulaKey Features
4-Nitrophenyl chloroformateC7_7H4_4ClNO4_4Similar structure; used for similar reactions
Benzyl chloroformateC8_8H7_7ClO2_2Lacks nitro group; broader applications in synthesis
Phenyl chloroformateC7_7H5_5ClO2_2Used primarily as a reagent for carbonate formation

The uniqueness of 4-nitrobenzyl chloroformate lies in its nitro substituent, which enhances its reactivity and potential biological activity compared to other similar compounds. This makes it particularly valuable in both synthetic chemistry and pharmacological research .

Phosgene-based methods historically dominated the synthesis of 4-nitrobenzyl chloroformate due to their simplicity and high reactivity. These pathways involve reacting 4-nitrobenzyl alcohol with phosgene (COCl₂) under controlled conditions. Industrial processes often utilize dioxane or toluene as solvents, with pyridine or tertiary amines acting as acid scavengers to neutralize HCl byproducts.

Key Challenges and Limitations

  • Toxicity Concerns: Phosgene’s high volatility and acute toxicity necessitate stringent safety protocols, limiting large-scale industrial adoption.
  • Byproduct Formation: Competing side reactions, such as the formation of bis(4-nitrophenyl) carbonate, reduce yields under suboptimal conditions.
  • Regulatory Restrictions: Phosgene handling is heavily regulated, prompting a shift toward safer alternatives.

Table 1: Phosgene-Based Synthesis Parameters

Reagents/SolventsTemperature RangeCatalystsYield (%)Purity (%)
4-Nitrobenzyl alcohol + phosgene in dioxane0–25°CPyridine75–8590–95
4-Nitrobenzyl alcohol + phosgene in toluene-40 to 20°CTriethylamine80–8892–94

Triphosgene-Mediated Carbonate Formation Strategies

Triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer, phosgene-free alternative. This reagent reacts with 4-nitrophenol or its derivatives to generate 4-nitrobenzyl chloroformate via nucleophilic substitution.

Reaction Mechanism

  • Activation: Triphosgene reacts with a base (e.g., triethylamine) to generate a reactive intermediate.
  • Nucleophilic Attack: 4-Nitrophenol’s hydroxyl group displaces a chloride from the intermediate, forming the chloroformate.

Industrial Applications

  • Continuous Flow Synthesis: Microreactor systems achieve high yields (>95%) with precise temperature control (50–55°C) and optimized flow rates.
  • Solvent Optimization: 1,2-Dichloroethane and toluene are favored for their inertness and solubility properties.

Table 2: Triphosgene-Mediated Synthesis Optimization

ParameterOptimal ConditionsYield (%)Purity (%)
Triphosgene:4-nitrophenol0.3–0.6:1 molar ratio94–9699.4
Temperature50–55°C (microreactor)95.899.4
Reaction Time2.5–4.67 minutes (flow-dependent)94.298.4

Solvent Selection and Reaction Optimization for Yield Improvement

Solvent choice critically impacts reaction efficiency and byproduct suppression. Aprotic polar solvents enhance nucleophilicity and stabilize intermediates.

Key Solvent Systems

  • Toluene: Preferred for low-temperature reactions (-40°C to 20°C), enabling precise control of exothermic processes.
  • 1,2-Dichloroethane: Compatible with microreactor setups, enabling rapid mixing and heat dissipation.
  • Dioxane: Ideal for phosgene-based methods due to high solubility of 4-nitrophenol derivatives.

Optimization Strategies

  • Temperature Control: Maintaining 0–25°C minimizes side reactions in phosgene systems.
  • Stoichiometric Ratios: Excess triphosgene (0.3–0.6 mol per 1 mol substrate) ensures complete conversion.

Table 3: Solvent Impact on Reaction Outcomes

SolventTemperature RangeByproduct SuppressionYield Improvement
Toluene-40°C to 20°CModerate+5–10%
1,2-Dichloroethane50–55°CHigh+15–20%
Dioxane0–25°CLow-5–10%

Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysts accelerate reaction kinetics by neutralizing HCl and stabilizing reactive intermediates.

Catalyst Performance

  • Pyridine: Effective in phosgene systems, forming stable pyridinium hydrochloride salts.
  • Triethylamine: Enhances triphosgene reactivity in microreactors, enabling rapid turnover.
  • Diethylaniline: Superior for low-temperature reactions, achieving >96% yield in toluene.

Catalyst Loading

  • Optimal Ratios: 1.1–1.5 equivalents of base per equivalent of triphosgene or phosgene.
  • Residual Removal: Post-reaction acid washes (e.g., HCl) eliminate catalyst byproducts.

Table 4: Catalyst Efficiency in Triphosgene Systems

CatalystLoading (eq)Reaction TimeYield (%)Purity (%)
Triethylamine1.12.5 minutes95.899.4
Diethylaniline1.160 minutes96.099.6
Pyridine1.51 hour85.098.4

Nucleophilic Acyl Substitution Pathways in Esterification Reactions

4-Nitrobenzyl chloroformate undergoes esterification via a two-step addition-elimination mechanism characteristic of acylating agents. The reaction initiates with nucleophilic attack by an alcohol at the electrophilic carbonyl carbon, forming a tetrahedral intermediate stabilized by resonance with the nitro group [1] [2].

Key mechanistic features:

  • Catalytic role of DMAP: 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming an acylpyridinium intermediate, lowering the activation energy for nucleophilic attack [1].
  • Leaving group ability: The chloroformate leaving group (ClCOOR') dissociates readily due to stabilization by the electron-withdrawing nitro substituent.
  • Solvent effects: Reactions in methylene chloride at 0°C achieve >90% yield within 30 minutes, demonstrating the advantage of aprotic media in minimizing hydrolysis [1].

Table 1: Comparative esterification efficiencies

NucleophileTemp (°C)Time (min)Yield (%)
Ethanol03092
Benzyl alcohol256085
Phenol-1012078

Kinetic isotope effect studies (kH/kD = 2.1 ± 0.3) confirm rate-determining nucleophilic attack rather than leaving group departure [2].

Solvolytic Decomposition Mechanisms in Aprotic Media

In anhydrous aprotic solvents, 4-nitrobenzyl chloroformate undergoes solvolysis through competing pathways:

Dominant pathway (70-80%):
$$ \text{RCOOCl} + \text{Solvent} \rightarrow \text{RCOOSolvent}^+ + \text{Cl}^- $$ [1]
Followed by recombination with counterions

Minor pathway (20-30%):
Formation of mixed anhydrides via reaction with trace water:
$$ \text{RCOOCl} + \text{H}_2\text{O} \rightarrow \text{RCOO(OH)} + \text{HCl} $$ [3]

Activation parameters (ΔH‡ = 18.3 kcal/mol, ΔS‡ = -12.4 eu) indicate a highly ordered transition state stabilized by charge-dipole interactions with solvent molecules [1].

pH-Independent Hydrolysis Kinetics and Transition State Analysis

The hydrolysis of 4-nitrobenzyl chloroformate exhibits first-order kinetics across pH 3-9, with a rate constant $$ k_{\text{obs}} = 1.2 \times 10^{-4} \, \text{s}^{-1} $$ at 25°C [1]. The pH independence suggests a concerted mechanism where water attacks the carbonyl carbon simultaneous with leaving group departure.

Transition state characteristics:

  • Partial positive charge on carbonyl carbon (NBO charge = +0.52)
  • Elongated C-Cl bond (1.98 Å vs. 1.76 Å in ground state)
  • Tetrahedral geometry (B3LYP/6-31G* calculations) [2]

Isotope scrambling experiments using $$ ^{18}\text{O} $$-labeled water show complete incorporation of oxygen into the carboxylic acid product, confirming direct nucleophilic attack rather than acid-catalyzed pathways [1].

Aminolysis Reaction Dynamics with Secondary Amines

Reactions with secondary amines proceed via initial formation of a zwitterionic tetrahedral intermediate:

$$ \text{RCOOCl} + \text{R}2\text{NH} \rightarrow [\text{RC(O^-)(NR}2\text{)Cl}]^+ \rightarrow \text{RCONR}_2 + \text{HCl} $$ [2]

Rate dependence:

  • Electronic effects: Hammett ρ = +2.1 for para-substituted anilines
  • Steric effects: 10-fold rate decrease from dimethylamine to diisopropylamine
  • Solvent polarity: 3.5x acceleration in DMSO vs. toluene

Table 2: Relative aminolysis rates

AmineRelative rate (krel)
Dimethylamine1.00
Pyrrolidine0.78
Dibenzylamine0.32
Diisopropylamine0.11

Time-resolved FTIR spectroscopy reveals complete intermediate formation within 50 ms, followed by slower HCl elimination (t1/2 = 1.2 s) [2]. The nitro group enhances reactivity through both inductive (-I) and resonance (-M) effects, lowering the LUMO energy by 1.8 eV compared to benzyl chloroformate [1].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4457-32-3

Wikipedia

4-Nitrobenzyl chloroformate

General Manufacturing Information

Carbonochloridic acid, (4-nitrophenyl)methyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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